Cas no 772317-13-2 ((2-Phenyl-1H-imidazol-4-yl)methanamine)
(2-Phenyl-1H-imidazol-4-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (2-phenyl-1H-imidazol-5-yl)methanamine
- AB57924
- (2-phenyl-1H-imidazol-4-yl)methanamine
- 1-(2-PHENYL-1H-IMIDAZOL-5-YL)METHANAMINE
- (2-Phenyl-1H-imidazol-4-yl)methanamine
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- Inchi: 1S/C10H11N3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,13)
- InChI Key: CNIIMCXFZSUBJC-UHFFFAOYSA-N
- SMILES: N1C(=CN=C1C1C=CC=CC=1)CN
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 154
- Topological Polar Surface Area: 54.7
(2-Phenyl-1H-imidazol-4-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3069733-0.05g |
(2-phenyl-1H-imidazol-5-yl)methanamine |
772317-13-2 | 95% | 0.05g |
$624.0 | 2024-05-22 | |
| Enamine | EN300-3069733-0.1g |
(2-phenyl-1H-imidazol-5-yl)methanamine |
772317-13-2 | 95% | 0.1g |
$653.0 | 2024-05-22 | |
| Enamine | EN300-3069733-0.25g |
(2-phenyl-1H-imidazol-5-yl)methanamine |
772317-13-2 | 95% | 0.25g |
$683.0 | 2024-05-22 | |
| Enamine | EN300-3069733-0.5g |
(2-phenyl-1H-imidazol-5-yl)methanamine |
772317-13-2 | 95% | 0.5g |
$713.0 | 2024-05-22 | |
| Enamine | EN300-3069733-1.0g |
(2-phenyl-1H-imidazol-5-yl)methanamine |
772317-13-2 | 95% | 1.0g |
$743.0 | 2024-05-22 | |
| Enamine | EN300-3069733-2.5g |
(2-phenyl-1H-imidazol-5-yl)methanamine |
772317-13-2 | 95% | 2.5g |
$1454.0 | 2024-05-22 | |
| Enamine | EN300-3069733-5.0g |
(2-phenyl-1H-imidazol-5-yl)methanamine |
772317-13-2 | 95% | 5.0g |
$2152.0 | 2024-05-22 | |
| Enamine | EN300-3069733-10.0g |
(2-phenyl-1H-imidazol-5-yl)methanamine |
772317-13-2 | 95% | 10.0g |
$3191.0 | 2024-05-22 | |
| Enamine | EN300-768735-0.05g |
(2-phenyl-1H-imidazol-5-yl)methanamine |
772317-13-2 | 0.05g |
$624.0 | 2023-03-16 | ||
| Enamine | EN300-768735-0.1g |
(2-phenyl-1H-imidazol-5-yl)methanamine |
772317-13-2 | 0.1g |
$653.0 | 2023-03-16 |
(2-Phenyl-1H-imidazol-4-yl)methanamine Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on (2-Phenyl-1H-imidazol-4-yl)methanamine
Recent Advances in the Study of (2-Phenyl-1H-imidazol-4-yl)methanamine (CAS: 772317-13-2) in Chemical Biology and Pharmaceutical Research
The compound (2-Phenyl-1H-imidazol-4-yl)methanamine, with the CAS number 772317-13-2, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its imidazole core and phenyl substitution, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development, particularly in targeting neurological disorders and infectious diseases.
One of the key areas of research has been the exploration of (2-Phenyl-1H-imidazol-4-yl)methanamine as a modulator of neurotransmitter systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its affinity for serotonin and dopamine receptors, suggesting its utility in treating mood disorders such as depression and anxiety. The study utilized in vitro binding assays and molecular docking simulations to elucidate the compound's interaction with receptor sites, providing a foundation for further structural optimization.
In addition to its neurological applications, (2-Phenyl-1H-imidazol-4-yl)methanamine has been investigated for its antimicrobial properties. Research published in Bioorganic & Medicinal Chemistry Letters highlighted its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, as evidenced by electron microscopy and proteomic analyses. These findings position it as a potential lead compound for developing new antibiotics.
The synthetic pathways for (2-Phenyl-1H-imidazol-4-yl)methanamine have also been refined in recent years. A 2024 paper in Organic Process Research & Development described a scalable, high-yield synthesis method that reduces the use of hazardous reagents and improves overall efficiency. This advancement is particularly significant for industrial-scale production, addressing previous challenges related to cost and environmental impact.
Despite these promising developments, challenges remain in the clinical translation of (2-Phenyl-1H-imidazol-4-yl)methanamine-based therapeutics. Pharmacokinetic studies indicate moderate bioavailability and rapid metabolism, necessitating further structural modifications or formulation strategies. Ongoing research is exploring prodrug approaches and nanoparticle delivery systems to enhance its therapeutic profile.
In conclusion, (2-Phenyl-1H-imidazol-4-yl)methanamine (CAS: 772317-13-2) represents a versatile scaffold with multiple therapeutic applications. Its recent advancements in synthesis, biological activity, and mechanistic understanding underscore its potential in drug discovery. Future research directions should focus on optimizing its pharmacokinetic properties and expanding its therapeutic indications through targeted chemical modifications.
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